molecular formula C18H15ClN2O3 B2906947 3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 320420-83-5

3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2906947
CAS RN: 320420-83-5
M. Wt: 342.78
InChI Key: LDSNMTMLMSBCKX-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of indole, a naturally occurring aromatic heterocyclic organic compound found in many plants and animals. It is a versatile compound with a variety of properties, such as high solubility in aqueous solutions, excellent thermal and chemical stability, and good biocompatibility. This compound has been extensively studied for its potential as a therapeutic agent, in particular its use as an anti-inflammatory agent. In addition, it has been used in a variety of laboratory experiments, such as those involving protein purification, enzyme assays, and drug delivery systems.

Advantages and Limitations for Lab Experiments

3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one has several advantages when used in laboratory experiments. It is a highly soluble compound, making it easy to work with in aqueous solutions. Additionally, it is a stable compound, making it suitable for long-term storage. Furthermore, it is a biocompatible compound, making it suitable for use in in vitro experiments. However, it is important to note that 3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a potent inhibitor of COX-2, which can lead to potential side effects in vivo.

Future Directions

The potential applications of 3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one are numerous and varied. Further research is needed to better understand the exact mechanism of action of this compound, as well as to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as a drug delivery system and to study its effects on the regulation of gene expression. Finally, further research is needed to explore the potential of this compound as an anti-inflammatory agent and its potential use in the development of novel therapeutic agents.

Synthesis Methods

3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one can be synthesized via a number of methods. The most common method is the reaction of 4-chlorobenzyl chloride with 1-acetoxyimino-3-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one and 4-chlorobenzyl alcohol. The product can then be purified by recrystallization or column chromatography.

Scientific Research Applications

3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been widely used in a variety of scientific research applications. It has been used to study the biological activities of proteins, enzymes, and other biological molecules, as well as to develop novel therapeutic agents. In particular, it has been used in the development of anti-inflammatory agents, such as cyclooxygenase-2 inhibitors, and in the study of drug delivery systems. Additionally, it has been used to study the effects of various drugs on the central nervous system and to study the effects of various environmental pollutants on the human body.

properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-3-8-16-15(9-11)17(20-24-12(2)22)18(23)21(16)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSNMTMLMSBCKX-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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